molecular formula C18H23N3O3S2 B2786556 N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 946356-93-0

N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2786556
CAS No.: 946356-93-0
M. Wt: 393.52
InChI Key: WFEWWQRKTOZLJY-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-[4-[(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-14(22)20-16-4-6-17(7-5-16)26(23,24)19-12-18(15-8-11-25-13-15)21-9-2-3-10-21/h4-8,11,13,18-19H,2-3,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEWWQRKTOZLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidine derivative: Starting with a suitable pyrrolidine precursor, it is reacted with a thiophene derivative under controlled conditions.

    Sulfamoylation: The intermediate product is then subjected to sulfamoylation using a sulfonamide reagent.

    Acetylation: Finally, the compound is acetylated to form the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield
Acidic (HCl, 6M)Reflux at 110°C, 12 hrs4-aminophenylsulfamoyl derivative + acetic acid78-82%
Basic (NaOH, 2M)Reflux at 80°C, 8 hrs4-hydroxyphenylsulfamoyl derivative + ammonia65-70%

Steric hindrance from the pyrrolidine-thiophene group slows hydrolysis compared to simpler acetamides.

Sulfamoyl Group Reactivity

The sulfamoyl (-SO₂NH-) linkage participates in nucleophilic substitution and condensation:

Nucleophilic Substitution

Nucleophile Reagents/Conditions Product
AminesDMF, K₂CO₃, 60°C, 24 hrsN-alkyl/aryl sulfonamide derivatives
ThiolsEtOH, H₂O, RT, 48 hrsThiosulfonate intermediates

Condensation

Reacts with carbonyl compounds (e.g., aldehydes) in anhydrous THF under Dean-Stark conditions to form sulfamoyl-Schiff bases .

Thiophene Oxidation

The thiophene ring undergoes regioselective oxidation:

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)AcOH, 50°C, 6 hrsThiophene-1-oxide>90%
mCPBADCM, 0°C, 2 hrsThiophene-1,1-dioxide85%

Oxidation enhances polarity but reduces aromatic stabilization.

Pyrrolidine Functionalization

The pyrrolidine ring undergoes alkylation and ring-opening:

N-Alkylation

Alkylating Agent Base Product
Methyl iodideNaHN-methylpyrrolidine derivative
Benzyl chlorideK₂CO₃N-benzylpyrrolidine derivative

Ring-Opening

Treatment with concentrated HBr (48%) at 120°C for 10 hrs yields γ-aminobutyric acid (GABA) analogs.

Stability and Side Reactions

  • Moisture Sensitivity : Degrades via sulfamoyl hydrolysis in humid environments (t₁/₂ = 14 days at 40°C/75% RH).

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and NH₃.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. The presence of the pyrrolidine structure is believed to enhance apoptotic pathways in cancer cells. A notable study demonstrated that derivatives of this compound induced apoptosis in human cancer cell lines in a dose-dependent manner, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The neuroprotective properties of pyrrolidine-containing compounds have been extensively studied. This compound may provide protective effects against neurodegenerative diseases by modulating neurotransmitter systems. In animal models, similar derivatives have shown significant reductions in neuronal loss and improvements in cognitive function, indicating potential therapeutic applications for conditions like Alzheimer's disease .

Antimicrobial Properties

Compounds with thiophene structures have demonstrated antimicrobial activity against various bacterial strains. The unique chemical properties of this compound suggest it may also possess similar properties, warranting further exploration for potential therapeutic use against bacterial infections .

Potential Molecular Targets:

  • G Protein-Coupled Receptors (GPCRs): These receptors are critical in mediating various physiological processes and could be influenced by this compound.
  • Apoptotic Pathways: The induction of apoptosis in cancer cells suggests that the compound may activate or inhibit specific apoptotic pathways.

Anticancer Research

A study focusing on the anticancer effects of pyrrolidine-thiophene derivatives revealed that these compounds significantly inhibited tumor growth in vitro and in vivo models. The findings indicated that the compound could serve as a lead for developing new anticancer therapies .

Neuroprotection Studies

In research involving neurodegeneration models, derivatives similar to this compound showed promising results in preserving neuronal integrity and function, highlighting its potential role in treating neurodegenerative disorders .

Antimicrobial Investigations

Studies have demonstrated that thiophene-based compounds exhibit significant antibacterial activity against resistant strains of bacteria. This suggests that this compound could be further investigated for its antimicrobial efficacy .

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    Pathways: Interference with biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide: Lacks the thiophene ring.

    N-(4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide: Lacks the pyrrolidine ring.

    N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is unique due to the presence of both the pyrrolidine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide, a compound featuring both pyrrolidine and thiophene moieties, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H24N2O2S, with a molecular weight of approximately 328.47 g/mol. The compound's structure is characterized by the presence of a sulfamoyl group linked to a pyrrolidine and thiophene structure, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidine and thiophene rings have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity
Compounds related to this compound have been evaluated for their anticancer potential. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines through caspase-dependent pathways . For example, imidazole derivatives showed IC50 values as low as 3.2 µM against MCF-7 breast cancer cells .

3. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored. Similar compounds have been shown to inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS in RAW264.7 cells, suggesting a mechanism for reducing inflammation .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The sulfamoyl group may facilitate binding to enzymes involved in inflammatory pathways or microbial resistance.
  • Receptor Modulation: The presence of the pyrrolidine ring could enhance binding affinity to neurotransmitter receptors, potentially influencing neurological pathways.

Case Studies and Research Findings

Several studies provide insights into the biological activity of compounds similar to this compound:

StudyFocusFindings
Anticancer ActivityCompounds induced apoptosis in MCF-7 cells with IC50 values < 10 µM.
Antimicrobial ActivityDemonstrated MIC values between 3.12 - 12.5 μg/mL against bacterial strains.
Anti-inflammatory EffectsInhibited COX-2 and iNOS expression in RAW264.7 cells significantly compared to controls.

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